molecular formula C21H27N3O3 B2452731 N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-63-0

N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Cat. No.: B2452731
CAS No.: 872848-63-0
M. Wt: 369.465
InChI Key: AMYSKQQCUJOLCA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a chemical compound with potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide typically involves multiple steps. One common method starts with the preparation of indole-3-carboxazide, which undergoes a Curtius rearrangement to form the desired indole derivative . The reaction conditions often require the use of cheap and readily available substrates, and the process can be extended to various alkyl and aryl carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness.

Properties

IUPAC Name

N-cyclopentyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-23(4-2)19(25)14-24-13-17(16-11-7-8-12-18(16)24)20(26)21(27)22-15-9-5-6-10-15/h7-8,11-13,15H,3-6,9-10,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYSKQQCUJOLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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